(4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran
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Overview
Description
(4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a methoxy-substituted benzopyran precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent benzopyran.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: The parent benzopyran.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
(4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R)-Methylnonan-1-ol: An analog used in pheromone studies.
(4R,8RS)-Dimethyldecanal: Another analog with similar structural features.
Uniqueness
(4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran is unique due to its bromine and methoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other benzopyran derivatives.
Biological Activity
(4R)-7-bromo-4-methoxy-3,4-dihydro-1H-2-benzopyran is a compound belonging to the benzopyran family, recognized for its diverse biological activities. This article explores its biological activity, particularly its potential applications in pharmacology, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound has a molecular formula of C10H11BrO2 and a molecular weight of 243.10 g/mol. Its structure features a bromine atom at the 7-position and a methoxy group at the 4-position of the benzopyran ring, contributing to its unique reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.10 g/mol |
CAS Number | Not provided |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It has been reported to exhibit inhibitory effects on certain kinases and modulate the activity of G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways. Such interactions suggest its potential as a therapeutic agent in treating inflammatory diseases and cancers .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative activities against various cancer cell lines:
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
Benzopyran Derivative | MDA-MB-231 | 5.2 - 22.2 |
Benzopyran Derivative | HEK-293 | >102.4 |
In vitro studies indicate that this compound can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .
Anti-inflammatory Effects
The compound's interaction with GPCRs suggests potential anti-inflammatory properties. Research indicates that benzopyran derivatives can inhibit pro-inflammatory cytokines and pathways, making them candidates for further exploration in inflammatory disease treatment.
Case Studies
- Antiproliferative Activity : A study evaluated various benzopyran derivatives for their cytotoxic effects against human cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results demonstrated that compounds similar to this compound exhibited selective cytotoxicity against these cell lines while sparing normal cells .
- Kinase Inhibition : Another study investigated the kinase inhibitory activity of related compounds, revealing that certain benzopyrans could inhibit key kinases involved in cancer progression. This suggests that this compound may share similar properties and warrant further investigation .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(4R)-7-bromo-4-methoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-6-13-5-7-4-8(11)2-3-9(7)10/h2-4,10H,5-6H2,1H3/t10-/m0/s1 |
InChI Key |
LIJZSYORKBDVGD-JTQLQIEISA-N |
Isomeric SMILES |
CO[C@H]1COCC2=C1C=CC(=C2)Br |
Canonical SMILES |
COC1COCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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